N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
- The dimethylaminoethyl group can be introduced via nucleophilic substitution reactions using dimethylaminoethyl chloride or similar reagents .
Attachment of the Nitrophenyl Group
Formation of the Carboxamide Group
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps:
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Formation of the Imidazo[2,1-b][1,3]thiazole Core
Chemical Reactions Analysis
Types of Reactions
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Oxidation
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Reduction
- The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
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Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Formation of carboxylic acids or N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or aminated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers or materials for enhanced properties like conductivity or stability.
Biology
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound is being explored for its potential in developing new drugs for treating infections and other diseases.
Diagnostic Tools: It can be used in diagnostic assays due to its specific binding properties.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: It is used in the production of pharmaceutical compounds due to its biological activity.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial metabolism and cellular processes.
Pathways Involved: It interferes with pathways related to DNA synthesis, protein synthesis, and cell wall formation in microbes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to different core structures.
Carboxamide Derivatives: Compounds with carboxamide groups attached to various aromatic or heterocyclic cores.
Uniqueness
Structural Complexity: The combination of the dimethylaminoethyl group, nitrophenyl group, and carboxamide group in a single molecule is unique.
Biological Activity: The compound exhibits a broad spectrum of biological activities, making it versatile for various applications.
Properties
Molecular Formula |
C17H19N5O3S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C17H19N5O3S/c1-11-15(16(23)18-7-8-20(2)3)26-17-19-14(10-21(11)17)12-5-4-6-13(9-12)22(24)25/h4-6,9-10H,7-8H2,1-3H3,(H,18,23) |
InChI Key |
MJDRZHMCKVQLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCN(C)C |
Origin of Product |
United States |
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